molecular formula C20H11ClF2N6Na2O6S2 B13788868 6-Amino-5-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulphophenyl)azo)naphthalene-1-sulphonic acid, sodium salt CAS No. 83399-73-9

6-Amino-5-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulphophenyl)azo)naphthalene-1-sulphonic acid, sodium salt

Cat. No.: B13788868
CAS No.: 83399-73-9
M. Wt: 614.9 g/mol
InChI Key: CSEOEPYWKDTBAZ-UHFFFAOYSA-L
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Description

6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo linkage, which is a functional group consisting of a nitrogen-nitrogen double bond. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 5-amino-2-sulphophenylamine. This involves treating the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-amino-1-naphthalenesulphonic acid under alkaline conditions to form the azo compound.

    Substitution Reaction: The final step involves the substitution of the hydrogen atoms on the pyrimidine ring with chlorine and fluorine atoms to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitro compounds.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like chlorine gas for halogenation and sulfuric acid for sulfonation.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and aromatic rings. The azo group can participate in various chemical reactions, altering the compound’s properties and interactions. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid
  • 5-Amino-4-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid

Uniqueness

The unique combination of the azo linkage, pyrimidine ring, and sulfonic acid groups in 6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring stable, vibrant dyes and pigments.

Properties

CAS No.

83399-73-9

Molecular Formula

C20H11ClF2N6Na2O6S2

Molecular Weight

614.9 g/mol

IUPAC Name

disodium;6-amino-5-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H13ClF2N6O6S2.2Na/c21-16-18(22)26-20(23)27-19(16)25-9-4-7-15(37(33,34)35)13(8-9)28-29-17-11-2-1-3-14(36(30,31)32)10(11)5-6-12(17)24;;/h1-8H,24H2,(H,25,26,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

CSEOEPYWKDTBAZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2N=NC3=C(C=CC(=C3)NC4=C(C(=NC(=N4)F)F)Cl)S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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